N-cyclohexyl-4-methoxy-N-methylbenzamide
Description
N-Cyclohexyl-4-methoxy-N-methylbenzamide is a benzamide derivative characterized by a methoxy-substituted benzene ring, an N-methyl group, and a bulky cyclohexyl substituent on the amide nitrogen. The methoxy group at the para position enhances electron density on the aromatic ring, while the N-cyclohexyl and N-methyl groups contribute to steric bulk and lipophilicity .
Properties
IUPAC Name |
N-cyclohexyl-4-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-16(13-6-4-3-5-7-13)15(17)12-8-10-14(18-2)11-9-12/h8-11,13H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFFRIXLPZAGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-methoxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzoic acid, cyclohexylamine, and methylamine.
Amide Formation: The carboxylic acid group of 4-methoxybenzoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of cyclohexylamine to form the intermediate N-cyclohexyl-4-methoxybenzamide.
Methylation: The intermediate is then treated with methylamine under controlled conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclohexyl-4-methoxy-N-methylbenzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may result in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, amines
Major Products:
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Amines, alcohols
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
N-cyclohexyl-4-methoxy-N-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Substituent Effects on Physical and Electronic Properties
The table below summarizes key structural and physicochemical differences between N-cyclohexyl-4-methoxy-N-methylbenzamide and similar compounds:
Crystallographic and Structural Insights
- 4-Methoxy-N-methylbenzamide (C₉H₁₁NO₂): The dihedral angle between the amide group and benzene ring is 10.6°, with intermolecular N–H⋯O hydrogen bonds forming chains along the b-axis. The absence of bulky substituents allows tight packing .
- N-Cyclohexyl-4-methylbenzamide (C₁₄H₁₉NO): The cyclohexyl group introduces steric hindrance, likely reducing crystallographic symmetry compared to simpler analogs. No direct data is available, but similar N-cyclohexyl derivatives show reduced solubility in polar solvents .
- U-47700: The 3,4-dichloro and dimethylamino-cyclohexyl groups create a rigid, planar structure optimized for μ-opioid receptor binding. Chlorine atoms increase molecular polarity and binding affinity compared to methoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
